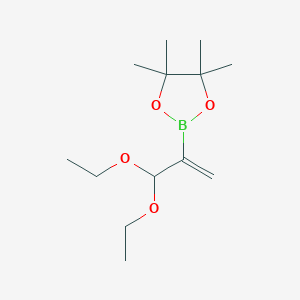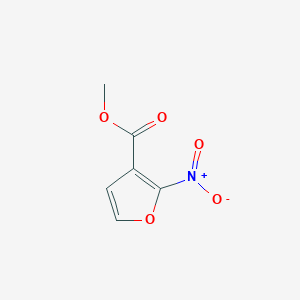![molecular formula C16H12INO2 B14766251 Ethyl 4'-cyano-6-iodo-[1,1'-biphenyl]-3-carboxylate](/img/structure/B14766251.png)
Ethyl 4'-cyano-6-iodo-[1,1'-biphenyl]-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4’-cyano-6-iodo-[1,1’-biphenyl]-3-carboxylate is an organic compound with a complex structure, featuring a biphenyl core substituted with cyano, iodo, and carboxylate groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4’-cyano-6-iodo-[1,1’-biphenyl]-3-carboxylate typically involves a multi-step process. One common method includes the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The specific conditions, such as the choice of solvent and temperature, can vary depending on the desired yield and purity of the product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, optimizing reaction conditions to minimize waste and improve yield is crucial for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions: Ethyl 4’-cyano-6-iodo-[1,1’-biphenyl]-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The iodo group can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The cyano group can be reduced to an amine, or the carboxylate group can be oxidized to a carboxylic acid.
Coupling Reactions: The biphenyl core allows for further functionalization through coupling reactions such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions:
Palladium Catalysts: Used in coupling reactions.
Reducing Agents: Such as lithium aluminum hydride for reducing the cyano group.
Oxidizing Agents: Such as potassium permanganate for oxidizing the carboxylate group.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reducing the cyano group yields an amine, while oxidation of the carboxylate group produces a carboxylic acid.
Aplicaciones Científicas De Investigación
Ethyl 4’-cyano-6-iodo-[1,1’-biphenyl]-3-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of advanced materials and as an intermediate in chemical manufacturing.
Mecanismo De Acción
The mechanism of action of Ethyl 4’-cyano-6-iodo-[1,1’-biphenyl]-3-carboxylate involves its interaction with various molecular targets. The cyano and carboxylate groups can participate in hydrogen bonding and electrostatic interactions, while the biphenyl core provides structural stability. These interactions can influence the compound’s reactivity and its ability to modulate biological pathways .
Comparación Con Compuestos Similares
4’-Methoxy-[1,1’-biphenyl]-4-carbonitrile (BP3T-CN): Similar biphenyl structure with different substituents.
4’-Methoxy-[1,1’-biphenyl]-4-yl (BP3T-OMe): Another biphenyl derivative with methoxy groups.
Uniqueness: Ethyl 4’-cyano-6-iodo-[1,1’-biphenyl]-3-carboxylate is unique due to the presence of both cyano and iodo groups, which confer distinct reactivity and potential for diverse applications. The combination of these functional groups allows for versatile chemical transformations and interactions, making it a valuable compound in various research fields.
Propiedades
Fórmula molecular |
C16H12INO2 |
|---|---|
Peso molecular |
377.18 g/mol |
Nombre IUPAC |
ethyl 3-(4-cyanophenyl)-4-iodobenzoate |
InChI |
InChI=1S/C16H12INO2/c1-2-20-16(19)13-7-8-15(17)14(9-13)12-5-3-11(10-18)4-6-12/h3-9H,2H2,1H3 |
Clave InChI |
YLWQICJPAXCJRY-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CC(=C(C=C1)I)C2=CC=C(C=C2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![N-methyl-2-[[5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]amino]acetamide](/img/structure/B14766201.png)


![((2R,3R)-4-(benzyloxy)-3-(tert-butyl)-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)di-tert-butylphosphine oxide](/img/structure/B14766222.png)

![4'-Bromo-3',5'-difluoro-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14766236.png)
![N-[6-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]acetamide](/img/structure/B14766250.png)
